17(R)-Éster metílico de resolvina D1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

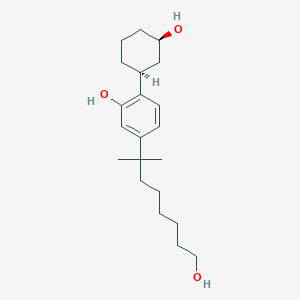

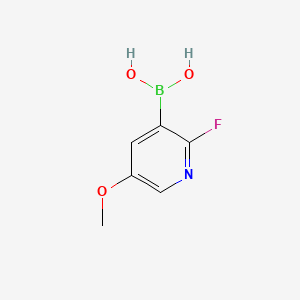

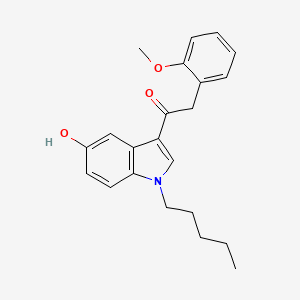

17®-Resolvin D1 methyl ester is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It belongs to the family of resolvins, which are bioactive lipid mediators involved in the resolution of inflammation. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant focus of research in various scientific fields.

Aplicaciones Científicas De Investigación

17®-Resolvin D1 methyl ester has a wide range of applications in scientific research, including:

Mecanismo De Acción

17®-Resolvin D1 methyl ester exerts its effects by interacting with specific receptors and molecular targets involved in the resolution of inflammation. It binds to G-protein-coupled receptors (GPCRs) such as GPR32 and ALX/FPR2, which are involved in anti-inflammatory signaling pathways . The activation of these receptors leads to the inhibition of pro-inflammatory cytokines and the promotion of phagocytosis of apoptotic cells, thereby resolving inflammation and promoting tissue repair .

Similar Compounds:

17(S)-Resolvin D1: Another isomer of Resolvin D1 with similar anti-inflammatory properties.

Protectin D1 methyl ester: An esterified form of Protectin D1 with neuroprotective and anti-inflammatory effects.

Neuroprotectin D1 methyl ester: Known for its neuroprotective properties and involvement in resolving neuroinflammation.

Uniqueness: 17®-Resolvin D1 methyl ester is unique due to its specific stereochemistry (R-configuration), which may influence its binding affinity to receptors and its overall biological activity. This stereochemistry can result in distinct pharmacological profiles compared to its S-isomer and other related compounds .

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, influencing their function or activity .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17®-Resolvin D1 methyl ester typically involves the esterification of 17®-Resolvin D1. One common method includes the use of methanol and trimethylchlorosilane at room temperature, which provides an efficient and mild reaction condition for esterification . Another method involves microwave-assisted derivatization, which significantly reduces the reaction time compared to conventional heating methods .

Industrial Production Methods: Industrial production of 17®-Resolvin D1 methyl ester may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microstructured reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 17®-Resolvin D1 methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17®-Resolvin D1 and methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Esterification: Methanol and trimethylchlorosilane are commonly used for the esterification process.

Major Products:

Hydrolysis Products: 17®-Resolvin D1 and methanol.

Propiedades

IUPAC Name |

methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKVAFWBFGABJN-PFYFFMTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)

![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)